
Cy3.5diacid(tetraso3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3.5 diacid(tetra so3) is a derivative of the cyanine dye family, specifically known for its red fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. The compound’s structure includes four sulfonic acid groups, which enhance its water solubility and make it suitable for biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 diacid(tetra so3) typically involves the reaction of a cyanine dye precursor with sulfonating agents. The process includes:
Starting Material: A cyanine dye precursor.
Sulfonation: The precursor undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.
Purification: The product is purified through techniques like recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of Cy3.5 diacid(tetra so3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of the cyanine dye precursor are sulfonated in reactors.
Continuous Purification: Industrial-scale purification methods, such as continuous chromatography, are employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The dye can undergo redox reactions, altering its photophysical properties.
Conjugation Reactions: The compound can form conjugates with biomolecules like proteins and nucleic acids.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents.
Major Products
The major products formed from these reactions include various conjugates of Cy3.5 diacid(tetra so3) with biomolecules, which are used in fluorescence labeling and imaging applications.
科学的研究の応用
Cy3.5 diacid(tetra so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent sensors and dyes for various industrial applications.
作用機序
The mechanism by which Cy3.5 diacid(tetra so3) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets include proteins, nucleic acids, and other biomolecules, where the dye binds and provides a fluorescent signal.
類似化合物との比較
Similar Compounds
Texas Red: Another red fluorescent dye with similar applications.
Alexa Fluor 594: Known for its high fluorescence quantum yield and photostability.
BODIPY TR: A red fluorescent dye with unique photophysical properties.
DyLight 594: Used in various fluorescence-based applications.
Uniqueness
Cy3.5 diacid(tetra so3) stands out due to its enhanced water solubility provided by the sulfonic acid groups, making it particularly suitable for biological applications. Its high photostability and fluorescence quantum yield also make it a preferred choice for long-term imaging studies.
特性
分子式 |
C43H48N2O16S4 |
|---|---|
分子量 |
977.1 g/mol |
IUPAC名 |
(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |
InChIキー |
MPIZBSSZSYIAPP-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


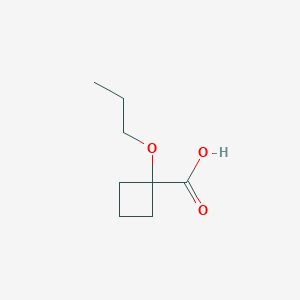
![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
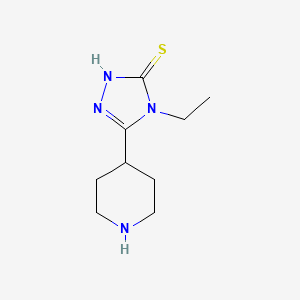
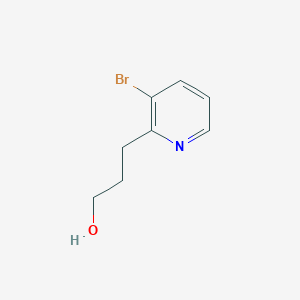
![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
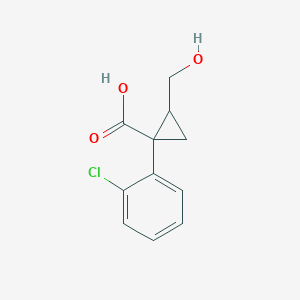
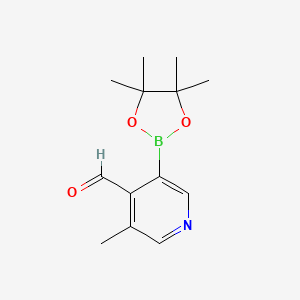
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
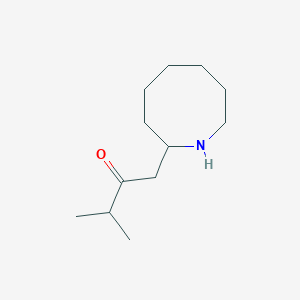

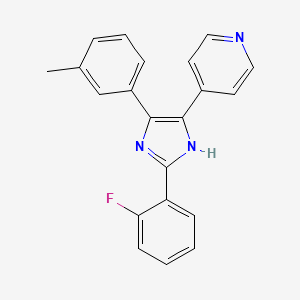
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
